2-(4-Ethenylphenyl)-1,3-dioxolane

Anionic polymerization Living polymerization Regioisomer comparison

2-(4-Ethenylphenyl)-1,3-dioxolane (CAS 19693-76-6), also known as 4-vinylbenzaldehyde ethylene acetal, is a bifunctional monomer combining a polymerizable styrene moiety with an acid-labile 1,3-dioxolane-protected aldehyde group. The molecular formula is C₁₁H₁₂O₂ with a molecular weight of 176.21 g/mol; the calculated LogP is 2.38 and the polar surface area (PSA) is 18.46 Ų.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 19693-76-6
Cat. No. B8563182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethenylphenyl)-1,3-dioxolane
CAS19693-76-6
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)C2OCCO2
InChIInChI=1S/C11H12O2/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h2-6,11H,1,7-8H2
InChIKeyGOVKKMYVXPXUOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethenylphenyl)-1,3-dioxolane (CAS 19693-76-6): A Protected Styrenic Aldehyde Building Block


2-(4-Ethenylphenyl)-1,3-dioxolane (CAS 19693-76-6), also known as 4-vinylbenzaldehyde ethylene acetal, is a bifunctional monomer combining a polymerizable styrene moiety with an acid-labile 1,3-dioxolane-protected aldehyde group [1]. The molecular formula is C₁₁H₁₂O₂ with a molecular weight of 176.21 g/mol; the calculated LogP is 2.38 and the polar surface area (PSA) is 18.46 Ų . Synthesized via acetalization of 4-vinylbenzaldehyde with ethylene glycol, the compound is typically supplied as a pale yellow oil at ≥95% purity [1]. The cyclic acetal serves as a latent formyl group, enabling polymerization strategies incompatible with the free aldehyde of 4-vinylbenzaldehyde (CAS 1791-26-0) [1].

Why 2-(4-Ethenylphenyl)-1,3-dioxolane Cannot Be Replaced by Generic Styrenics or Free Aldehydes


Generic substitution of 2-(4-ethenylphenyl)-1,3-dioxolane with unprotected 4-vinylbenzaldehyde or simple styrene fails because the 1,3-dioxolane ring is not an inert structural feature but a chemically addressable functionality that dictates both polymerization mechanism and post-polymerization reactivity [1]. Direct anionic or radical polymerization of 4-vinylbenzaldehyde leads to aldehyde-mediated side reactions, branching, and gelation, whereas the acetal-protected monomer permits controlled chain growth [1]. Conversely, the dioxolane ring itself imposes positional electronic effects on the styrenic double bond, resulting in profound differences in livingness and polymerizability between the ortho, meta, and para isomers [2]. The quantitative evidence below demonstrates that the para isomer occupies a unique reactivity space—neither interchangeable with its regioisomers nor with the free aldehyde congener.

Quantitative Differentiation Evidence: 2-(4-Ethenylphenyl)-1,3-dioxolane vs. Closest Analogs


Anionic Polymerization: Para Isomer Yields Cross-Linked Insolubles vs. Meta Isomer Living Polymerization

In anionic polymerization in THF at −78 °C, the para-substituted monomer 2-(4-vinylphenyl)-1,3-dioxolane (3c) consistently produced insoluble, cross-linked products with 80–90% unreacted monomer recovery across all initiators tested (lithium, sodium, potassium naphthalenides, butyllithium, and oligo(α-methylstyryl)dilithium, -disodium, and -dipotassium) [1]. In contrast, the meta isomer 2-(3-vinylphenyl)-1,3-dioxolane (3b) underwent living anionic polymerization under identical conditions, yielding soluble polymers with predicted molecular weights (Mₙ calcd vs. obsd agreement within 5–10%) and narrow molecular weight distributions (M_w/M_n ≈ 1.08–1.18) [2]. The ortho isomer (3a) gave soluble polymers but in low yields (~10%) with very broad, multimodal SEC profiles (M_w/M_n >> 1.5) [1].

Anionic polymerization Living polymerization Regioisomer comparison

Radical Polymerization Selectivity: Styrene Moiety Polymerized with Complete Dioxolane Retention in DMF

In radical polymerization of the structurally related bifunctional monomer 4-methylene-2-phenyl-2-(4-vinylphenyl)-1,3-dioxolane (bearing the same 4-vinylphenyl-1,3-dioxolane motif), selective polymerization of the styrene moiety was achieved in DMF solution, with complete retention of the radical-polymerizable cyclic acetal moiety as a pendant group [1]. In contrast, bulk polymerization produced a cross-linked network, and low-concentration conditions induced back-biting. This demonstrates that the reactivity of the styrenic double bond and the methylene-dioxolane moiety are differentially controllable by solvent polarity and concentration—a feature absent in simple styrene [1].

Radical polymerization Bifunctional monomer Chemoselectivity

Acid-Catalyzed Cross-Linking: Copolymer Composition Window for Negative Resist Applications

Patent US5274060 discloses copolymers containing structural repeating units derived from 2-(4-ethenylphenyl)-1,3-dioxolane that are cross-linkable by acid catalysis. The claimed copolymer compositions comprise 100–80 mol% of acetal-containing and OH-group-containing vinylbenzene units (ratio 1:1 to 1:9) and 0–20 mol% of additional vinyl comonomers [1]. The molecular weight range (M_w 10³–10⁶, GPC) is tailored for spin-coating and lithographic processing. This compositional window is not achievable with free 4-vinylbenzaldehyde, which undergoes uncontrolled cross-linking during polymerization [1].

Acid-catalyzed cross-linking Negative photoresist Copolymer composition

Template Polymerization Efficiency: K% Values Exceeding Homopolymer Baselines

In simultaneous separating template polymerizations, copolymers derived from 4-methylene-2-phenyl-2-(4-vinylphenyl)-1,3-dioxolanes with styrene yielded newborn poly(oxotrimethylene) with K% values (separation efficiency) consistently higher than those obtained from the homopolymer of the corresponding dioxolane monomer [1]. The methyl-substituted dioxolane prepolymer (4b) gave the most excellent K% value, and GPC elution curves confirmed complete separation of the newborn polymer from the template polymer [1]. This demonstrates that the 4-vinylphenyl-1,3-dioxolane scaffold, when incorporated into a copolymer, enhances template separation efficiency beyond what is achievable with the homopolymer alone.

Template polymerization Radical ring-opening isomerization Separation efficiency

Aldehyde Protection Stability: Dioxolane Withstands Anionic Conditions That Degrade Free Aldehydes

The 1,3-dioxolane protecting group in 2-(4-vinylphenyl)-1,3-dioxolane is designed to be stable toward highly basic and nucleophilic anionic initiators while being readily cleavable under mild acidic conditions [1]. In contrast, free 4-vinylbenzaldehyde cannot be used in anionic polymerization because the aldehyde group reacts with carbanionic initiators and propagating chain ends, causing termination and gelation [1]. The dioxolane-protected monomer thus enables a protection–polymerization–deprotection strategy: while the para isomer itself fails in anionic living polymerization due to positional electronic effects, the protection concept is proven by the successful living polymerization of the meta isomer (3b) and the quantitative acidolytic deprotection to regenerate poly(4-vinylbenzaldehyde) [1].

Protecting group stability Anionic polymerization compatibility Functional group tolerance

Procurement-Driven Application Scenarios for 2-(4-Ethenylphenyl)-1,3-dioxolane


Acid-Catalyzed Negative Photoresist Formulation

The compound is copolymerized with OH-containing vinylbenzenes in a 1:1 to 1:9 ratio (80–100 mol% total acetal/OH units) to produce polymers of M_w 10³–10⁶ that cross-link upon photoacid generation [1]. This defined composition window is unattainable with free 4-vinylbenzaldehyde [1]. Target users: microelectronics resist chemists requiring compositional precision for lithographic performance.

Synthesis of Well-Defined Aldehyde-Functionalized Block Copolymers via Meta Isomer Route

Although the para isomer itself fails in anionic living polymerization, the acetal protection strategy validated with the meta isomer (3b) demonstrates that 1,3-dioxolane-protected styrenics can be polymerized with controlled M_n (6.3–31 × 10³) and narrow dispersity (M_w/M_n 1.08–1.18) [1]. Sequential polymerization with styrene yields ABA and BAB triblock copolymers [1]. Target users: polymer chemists synthesizing aldehyde-functionalized block copolymers via protection–deprotection routes.

Template Polymerization for High-Efficiency Polymer Separation

Copolymers of 4-methylene-2-phenyl-2-(4-vinylphenyl)-1,3-dioxolanes with styrene serve as template precursors in radical ring-opening isomerization polymerizations, achieving K% separation efficiencies exceeding homopolymer baselines and enabling complete GPC-resolved separation of newborn and template polymers [2]. Target users: researchers developing template polymerization methodologies requiring clean polymer fractionation.

Bifunctional Monomer for Post-Polymerization Cross-Linking via Dioxolane Deprotection

Radical polymerization in DMF selectively consumes the styrene moiety while preserving the dioxolane ring intact as a pendant functionality [3]. Subsequent acid treatment hydrolyzes the acetal to generate aldehyde groups for oxime-, hydrazone-, or amine-based cross-linking. This two-step sequence cannot be replicated with unprotected 4-vinylbenzaldehyde, which cross-links during polymerization [1]. Target users: materials scientists designing latent cross-linking systems for coatings, adhesives, or hydrogel networks.

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